molecular formula C28H24 B14188821 1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]- CAS No. 848760-82-7

1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-

Cat. No.: B14188821
CAS No.: 848760-82-7
M. Wt: 360.5 g/mol
InChI Key: LIRGOGCBVGLARZ-UHFFFAOYSA-N
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Description

“1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” is a complex organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Indene Core: Starting with a benzene derivative, cyclization reactions can be employed to form the indene core.

    Introduction of the Ethenylphenyl Group: This step might involve a Heck reaction, where a palladium-catalyzed coupling reaction introduces the ethenylphenyl group.

    Attachment of the Indenyl Group: This could be achieved through a Friedel-Crafts alkylation reaction, where the indenyl group is attached to the core structure.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or signaling molecules.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific pathways or receptors in the body.

Industry

In industry, this compound might be used in the production of advanced materials, such as organic semiconductors or specialty polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene: The parent compound, lacking the additional functional groups.

    6-(4-Ethenylphenyl)-1H-Indene: A simpler derivative with only the ethenylphenyl group.

    3-[2-(1H-Inden-3-yl)ethyl]-1H-Indene: Another derivative with only the indenyl group.

Properties

CAS No.

848760-82-7

Molecular Formula

C28H24

Molecular Weight

360.5 g/mol

IUPAC Name

6-(4-ethenylphenyl)-3-[2-(3H-inden-1-yl)ethyl]-1H-indene

InChI

InChI=1S/C28H24/c1-2-20-7-9-21(10-8-20)25-17-18-28-24(15-16-26(28)19-25)14-13-23-12-11-22-5-3-4-6-27(22)23/h2-10,12,15,17-19H,1,11,13-14,16H2

InChI Key

LIRGOGCBVGLARZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC3)CCC4=CCC5=CC=CC=C54

Origin of Product

United States

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